molecular formula C7H6N4 B2914060 Pyrido[3,2-d]pyrimidin-4-amine CAS No. 875233-01-5

Pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B2914060
CAS No.: 875233-01-5
M. Wt: 146.153
InChI Key: DGXAOSOMFMODCF-UHFFFAOYSA-N
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Description

Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring with an amine group at the fourth position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Mechanism of Action

Target of Action

Pyrido[3,2-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.

Mode of Action

The compound interacts with its targets primarily through the inhibition of their enzymatic activities. For instance, it inhibits tyrosine kinases, a type of enzyme that can transfer a phosphate group from ATP to a protein in a cell. This action can lead to the activation or deactivation of the protein, affecting various cellular processes .

Biochemical Pathways

The inhibition of these targets by this compound affects multiple biochemical pathways. For example, the inhibition of tyrosine kinases can disrupt the signaling pathways they are involved in, leading to the suppression of cell proliferation and survival . Similarly, the inhibition of phosphatidylinositol-3 kinase can affect the PI3K/Akt signaling pathway, which plays a key role in cell cycle progression, survival, and metabolism .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can significantly impact the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antitumor activity. By inhibiting key proteins involved in cell proliferation and survival, the compound can suppress the growth of cancer cells . Some derivatives of this compound have shown pronounced antitumor activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis and cyclization can be affected by the nature of the acyl group and the reaction conditions . Furthermore, the compound’s lipophilicity can influence its ability to diffuse into cells, which can be affected by the lipid composition of the cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminonicotinonitrile with formamide under microwave irradiation, which facilitates the cyclization process and yields the desired this compound . Another approach involves the reaction of 2-aminonicotinonitrile with formic acid, followed by cyclization under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at the fourth position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[3,2-d]pyrimidin-4-amines, depending on the specific reagents and conditions used .

Scientific Research Applications

Pyrido[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,2-d]pyrimidin-4-amine is unique due to its specific arrangement of nitrogen atoms and the presence of an amine group at the fourth position. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

pyrido[3,2-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXAOSOMFMODCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875233-01-5
Record name pyrido[3,2-d]pyrimidin-4-amine
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